HIF-2alpha-IN-1

Description

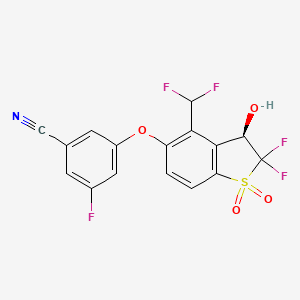

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-[[(3R)-4-(difluoromethyl)-2,2-difluoro-3-hydroxy-1,1-dioxo-3H-1-benzothiophen-5-yl]oxy]-5-fluorobenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H8F5NO4S/c17-8-3-7(6-22)4-9(5-8)26-10-1-2-11-13(12(10)15(18)19)14(23)16(20,21)27(11,24)25/h1-5,14-15,23H/t14-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HZDKYXAZAPXCKQ-CQSZACIVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(C(S2(=O)=O)(F)F)O)C(=C1OC3=CC(=CC(=C3)C#N)F)C(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC2=C([C@H](C(S2(=O)=O)(F)F)O)C(=C1OC3=CC(=CC(=C3)C#N)F)C(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H8F5NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

405.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanisms of Action of Hif 2alpha in 1

Targeting the HIF-2α:ARNT Dimerization Interface

The primary mode of action of HIF-2alpha-IN-1 involves the direct targeting of the interaction between HIF-2α and its binding partner, the Aryl Hydrocarbon Receptor Nuclear Translocator (ARNT), also known as HIF-1β. molbiolcell.orggoogle.com This interaction is essential for the formation of a functional HIF-2 transcription factor complex. pnas.org

Binding to the PAS-B Domain of HIF-2α

This compound selectively binds to a specific region within the HIF-2α protein known as the Per-ARNT-Sim (PAS) B domain. nih.govpnas.org This domain contains a large, druggable internal cavity that is not present in the closely related HIF-1α, which accounts for the inhibitor's selectivity. nih.govnih.govnih.gov The discovery of this internal cavity was a significant breakthrough, as it provided a target for the development of small molecule inhibitors. pnas.orgcsmres.co.uk The binding of this compound to this pocket is a critical first step in its inhibitory action. google.comnih.gov

Allosteric Inhibition and Conformational Changes

Upon binding to the PAS-B domain, this compound acts as an allosteric inhibitor. nih.govcsmres.co.uk This means that it binds to a site on the protein that is distinct from the active site, yet its binding induces a change in the protein's three-dimensional structure. nih.govnih.gov These conformational changes propagate from the internal binding cavity to the surface of the PAS-B domain. nih.gov Specifically, these changes affect the β-sheet interface, which is the critical surface for interaction with the ARNT PAS-B domain. nih.govnih.gov Molecular dynamics simulations have shown that antagonist binding displaces key residues, such as Met252, from within the PAS-B pocket toward the ARNT subunit, thereby weakening the heterodimerization. biorxiv.org

Disruption of HIF-2α-ARNT Heterodimerization

The conformational changes induced by this compound ultimately lead to the disruption of the heterodimerization between HIF-2α and ARNT. nih.govahajournals.org The weakened interaction between the respective PAS-B domains of HIF-2α and ARNT prevents the stable formation of the HIF-2α/ARNT complex. nih.govnih.gov Since the formation of this heterodimer is a prerequisite for the HIF-2 complex to bind to DNA and initiate gene transcription, its disruption effectively inactivates the transcription factor. molbiolcell.orgnih.govdovepress.com This selective disruption of the HIF-2α-ARNT interaction, without significantly affecting the HIF-1α-ARNT interaction, is a key feature of this class of inhibitors. google.comnih.gov

Impact on Downstream Oncogenic Transcriptional Pathways

By preventing the formation of the active HIF-2α/ARNT heterodimer, this compound effectively blocks the entire downstream signaling cascade that is normally activated by HIF-2α in hypoxic conditions. csmres.co.ukdovepress.com This has significant consequences for the expression of genes involved in cancer progression.

Suppression of Hypoxia-Responsive Element (HRE)-Driven Gene Expression

The functional HIF-2α/ARNT complex binds to specific DNA sequences known as hypoxia-responsive elements (HREs) located in the regulatory regions of its target genes. nih.govwikipedia.org This binding initiates the transcription of these genes. wikipedia.org By disrupting the formation of the HIF-2α/ARNT heterodimer, this compound prevents the complex from binding to HREs. biorxiv.orgbiorxiv.org Consequently, the expression of HRE-driven genes under the control of HIF-2α is suppressed. ahajournals.org This has been demonstrated through reporter assays showing a decrease in HRE-driven luciferase activity in the presence of HIF-2α inhibitors. ahajournals.org

Modulation of Specific Target Genes

HIF-2α regulates a distinct set of target genes that are involved in various aspects of tumorigenesis, including angiogenesis, cell proliferation, and metabolism. nih.govmdpi.com Inhibition of HIF-2α by molecules like this compound leads to the downregulation of these specific oncogenic genes.

Table 1: Examples of HIF-2α Target Genes Modulated by Inhibitors

| Gene | Function | Effect of HIF-2α Inhibition | References |

|---|---|---|---|

| VEGF | Angiogenesis | Decreased Expression | nih.govhaaselab.org |

| CCND1 (Cyclin D1) | Cell Cycle Progression | Decreased Expression | nih.govcsmres.co.uk |

| EPO | Erythropoiesis | Decreased Expression | molbiolcell.orgnih.gov |

| PAI-1 (SERPINE1) | Invasion and Metastasis | Decreased Expression | molbiolcell.orgahajournals.orgaacrjournals.org |

| TGF-α | Growth Factor Signaling | Decreased Expression | haaselab.orgpnas.org |

| CXCR4 | Metastasis | Decreased Expression | nih.gov |

| LOX | Metastasis | Decreased Expression | nih.gov |

| TWIST1 | Metastasis | Decreased Expression | nih.gov |

For instance, studies have shown that HIF-2α inhibitors can reduce the expression of genes like VEGF, which is crucial for the formation of new blood vessels that supply tumors. nih.govhaaselab.org They also impact genes involved in cell cycle control, such as CCND1 (encoding Cyclin D1), and those associated with cell proliferation and growth signaling pathways like the EGFR and IGF1R pathways. csmres.co.ukpnas.org Furthermore, the expression of genes linked to metastasis, such as CXCR4 and LOX, is also diminished. nih.gov The specific set of genes affected can vary depending on the cell type and context. cambridge.org

Vascular Endothelial Growth Factor (VEGF)

HIF-2α is a potent transcriptional activator of Vascular Endothelial Growth Factor (VEGF), a key signaling protein that promotes angiogenesis, the formation of new blood vessels. viamedica.plamegroups.org In many types of cancer, such as clear cell renal cell carcinoma (ccRCC), the inactivation of the von Hippel-Lindau (VHL) tumor suppressor protein leads to the constitutive stabilization of HIF-α subunits, including HIF-2α. arrowheadpharma.com This, in turn, drives the overexpression of VEGF, which stimulates the growth of blood vessels that supply the tumor with essential nutrients and oxygen. arrowheadpharma.comviamedica.pl

Research has consistently shown a direct correlation between HIF-2α accumulation and VEGF expression in tumors like nodular malignant melanomas. ox.ac.uk Studies demonstrate that HIF-2α can preferentially activate VEGF expression. viamedica.pl In fact, HIF-2α is considered to promote VEGF expression to a greater degree than its homolog, HIF-1α. nih.gov The inhibition of HIF-2α has been shown to downregulate the expression of its target genes, including VEGF. arrowheadpharma.com In preclinical models of ccRCC, siRNA-mediated reduction of HIF-2α led to a decrease in VEGF levels and substantial anti-tumor activity. arrowheadpharma.com Furthermore, HIF-2α can cooperate with other transcription factors, such as Ets-1, to synergistically activate the expression of VEGF receptor-2 (VEGFR-2 or Flk-1), another critical component in the angiogenesis pathway. nih.govresearchgate.net Therefore, the inhibition of HIF-2α by a compound like this compound is expected to exert a significant anti-angiogenic effect by reducing the transcription of VEGF and its receptor. endocrine-abstracts.org

| Target Gene | Regulating Factor | Effect of HIF-2α Inhibition | Reference |

| VEGF | HIF-2α | Decreased expression, leading to reduced angiogenesis | arrowheadpharma.comox.ac.uknih.gov |

| VEGFR-2 (Flk-1) | HIF-2α (with Ets-1) | Decreased expression, leading to reduced endothelial cell response to VEGF | nih.govresearchgate.net |

Erythropoietin (EPO)

Erythropoietin (EPO) is a hormone that regulates the production of red blood cells (erythropoiesis). jci.orgsah.org.ar The gene for EPO was one of the first identified targets of the HIF pathway. haaselab.org Extensive genetic studies in mice have provided compelling evidence that HIF-2α, not HIF-1α, is the principal regulator of both renal and hepatic EPO synthesis in adults under both normal physiologic and stress conditions. sah.org.arpnas.org

For instance, acute postnatal deletion of the gene for HIF-2α in mice resulted in anemia, which was reversible with the administration of recombinant EPO. sah.org.ar These mice also showed a blunted EPO production response to induced hemolysis. sah.org.ar Conversely, mice with acute deletion of HIF-1α did not show any significant effect on erythropoiesis. sah.org.ar In hepatocytes, HIF-2 has been identified as the dominant isoform for regulating EPO expression. jci.org ChIP analysis in hypoxic Hep3B cells revealed that HIF-2α, but not HIF-1α, associates with the endogenous EPO 3' HRE, despite HIF-1α showing preferential binding to an isolated HRE fragment in vitro. jci.org This highlights the specific role of HIF-2α in the contextual regulation of the EPO gene in vivo. jci.orghaaselab.org

Given this specific and critical role, the inhibition of HIF-2α function by an inhibitor would be expected to decrease the production of EPO. sah.org.ar This makes HIF-2α a key pharmacological target in conditions characterized by pathological increases in red blood cell production (polycythemia) driven by VHL mutations. jci.orgjci.org

| Gene | Primary HIF Regulator (in adults) | Consequence of HIF-2α Inhibition | Reference |

| EPO | HIF-2α | Decreased transcription and production | jci.orgsah.org.arpnas.orgjci.org |

Myc and E2F

Beyond its role in hypoxia adaptation, HIF-2α is deeply integrated with core cell proliferation pathways, notably through its interaction with the oncogene c-Myc and the E2F family of transcription factors. arrowheadpharma.com Unlike HIF-1α, which has been shown to antagonize c-Myc activity leading to cell-cycle arrest, HIF-2α promotes cell cycle progression by enhancing c-Myc transcriptional activity. nih.govnih.govnih.gov

This enhancement leads to increased expression of key c-Myc target genes that drive cell proliferation. nih.govnih.gov Specifically, HIF-2α activation has been shown to increase the expression of Cyclin D2 and E2F1 while repressing the expression of cyclin-dependent kinase inhibitors p21 and p27. nih.govnih.gov In VHL-deficient renal carcinoma cells, which express HIF-2α, c-Myc activity is enhanced; conversely, in cells where HIF-2α is knocked down, c-Myc activity decreases. nih.gov This functional relationship suggests that HIF-2α-mediated promotion of tumor growth is, in part, due to its positive regulation of the c-Myc oncogenic pathway. nih.govnih.gov

An inhibitor of HIF-2α would, therefore, be expected to suppress c-Myc activity, leading to a reduction in the expression of pro-proliferative genes like E2F1 and an increase in cell cycle inhibitors, ultimately resulting in decreased tumor cell proliferation. nih.govnih.gov

| Pathway/Gene | HIF-1α Effect | HIF-2α Effect | Effect of HIF-2α Inhibition | Reference |

| c-Myc Activity | Inhibits | Enhances | Suppression of c-Myc activity | nih.govnih.govnih.gov |

| E2F1 | Decreased Expression | Increased Expression | Decreased expression | nih.gov |

| p21 / p27 | Increased Expression | Decreased Expression | Increased expression | nih.gov |

| Cyclin D2 | Decreased Expression | Increased Expression | Decreased expression | nih.govnih.gov |

Other Genes Involved in Angiogenesis, Proliferation, and Metastasis

The transcriptional influence of HIF-2α extends to a wide array of genes that facilitate multiple aspects of tumor progression, including angiogenesis, proliferation, and metastasis. nih.govdovepress.comnih.gov

Angiogenesis: Beyond VEGF, HIF-2α regulates other pro-angiogenic factors. It can induce the expression of Angiopoietin-1 (Ang-1) and Platelet-Derived Growth Factor (PDGF), which are involved in vessel maturation and stabilization. dovepress.com

Proliferation: In VHL-defective renal cell carcinoma, HIF-2α specifically drives the expression of pro-tumorigenic genes such as Cyclin D1 and Transforming Growth Factor alpha (TGF-α), which promote cell division and growth. nih.gov

Metastasis: HIF-2α upregulates genes that are key mediators of metastasis. nih.gov These include CXCR4, a chemokine receptor that guides cancer cells to new locations, and Lysyl Oxidase (LOX), an enzyme critical for remodeling the extracellular matrix to facilitate invasion. nih.govdovepress.com Expression of both CXCR4 and LOX has been correlated with poor patient survival in various cancers. nih.gov Another target is TWIST1, a transcription factor that promotes epithelial-mesenchymal transition (EMT), a process where cancer cells gain migratory and invasive properties. nih.gov

By blocking the transcriptional activity of HIF-2α, an inhibitor would simultaneously downregulate this entire suite of pro-tumorigenic genes, thereby impeding angiogenesis, slowing proliferation, and reducing the metastatic potential of cancer cells. nih.govendocrine-abstracts.org

Selectivity for HIF-2α Over HIF-1α

While HIF-1α and HIF-2α are structurally similar, bind to the same HRE consensus sequence, and share some target genes, they also possess distinct, and at times opposing, functions, particularly in the context of cancer. haaselab.orgnih.govmdpi.com This makes the selective inhibition of HIF-2α a critical therapeutic strategy.

In certain cancer types, such as VHL-deficient renal cell carcinoma, HIF-2α is considered the primary driver of tumorigenesis, while HIF-1α can have tumor-suppressive or pro-apoptotic roles. nih.govnih.gov For example, in RCC cells, HIF-2α specifically upregulates pro-survival and pro-proliferative genes like Cyclin D1, TGF-α, and VEGF. jci.orgnih.gov In contrast, HIF-1α in the same cells drives the expression of pro-apoptotic genes like BNIP3. jci.orgnih.gov In this context, non-selective inhibition of both HIF-α isoforms could be counterproductive, as it would block the beneficial anti-tumor effects of HIF-1α.

Furthermore, the two isoforms often regulate different aspects of cellular metabolism. HIF-1α is the primary driver of genes in the glycolytic pathway, facilitating a metabolic shift to anaerobic respiration. jci.orgnih.gov HIF-2α, on the other hand, does not strongly induce glycolytic enzymes but is more involved in regulating factors related to cell cycle progression and tumor growth. nih.govmdpi.com

This functional divergence underscores the importance of developing inhibitors, such as this compound, that are highly selective for HIF-2α, allowing for the targeted suppression of its pro-tumorigenic activities without interfering with the distinct, and potentially beneficial, functions of HIF-1α. nih.gov

Therapeutic Applications of Hif 2alpha in 1

Oncology

The inactivation of the VHL tumor suppressor gene is a frequent event in several cancers, leading to the stabilization of HIF-α subunits and promoting tumorigenesis. aacrjournals.org While both HIF-1α and HIF-2α are stabilized, HIF-2α is considered the primary oncogenic driver in certain cancers, making it a key therapeutic target. amegroups.orgaacrjournals.org

Clear Cell Renal Cell Carcinoma (ccRCC)

Clear cell renal cell carcinoma (ccRCC) is the most common and lethal form of kidney cancer. mdpi.com A defining characteristic of the majority of ccRCC cases is the inactivation of the VHL tumor suppressor gene. aacrjournals.orgaacrjournals.org This genetic alteration leads to the stabilization and accumulation of HIF-α subunits, regardless of oxygen availability. mdpi.com While both HIF-1α and HIF-2α are affected, a significant body of evidence points to HIF-2α as the principal driver of ccRCC tumorigenesis and progression. amegroups.orgaacrjournals.orgnih.gov In contrast, HIF-1α is often found to be mutated or deleted in ccRCC and its overexpression has been shown to inhibit tumor growth in preclinical models. aacrjournals.org The stabilization of HIF-2α activates a cascade of downstream target genes that promote cell proliferation, angiogenesis, and metabolic reprogramming, all of which contribute to the growth and spread of the tumor. mdpi.commdpi.com

In ccRCC where the von Hippel-Lindau (VHL) gene is mutated, the resulting loss of pVHL function prevents the degradation of HIF-α subunits. mdpi.com This leads to their constitutive stabilization and accumulation. mdpi.com While both HIF-1α and HIF-2α are stabilized, HIF-2α is considered the primary oncogenic driver in this context. amegroups.orgnih.gov The persistent activation of HIF-2α drives the expression of numerous target genes that promote tumor growth, including those involved in angiogenesis (like VEGF), cell cycle progression (like Cyclin D1), and glucose metabolism (like GLUT1). amegroups.orgmdpi.com

In sporadic clear cell renal cell carcinoma (ccRCC), which accounts for the majority of ccRCC cases, somatic mutations or epigenetic silencing of the VHL gene are very common, occurring in about 90% of advanced cases. researchgate.net This leads to the stabilization of hypoxia-inducible factors (HIFs), with HIF-2α being a key oncogenic driver. aacrjournals.org The constitutive activation of HIF-2α promotes tumor growth and progression. mdpi.com

The success of HIF-2α inhibitors in VHL disease-associated tumors has paved the way for their investigation in sporadic ccRCC. nih.gov Clinical studies with belzutifan (B610325), a HIF-2α inhibitor, have shown promising results in patients with advanced ccRCC who have somatic VHL mutations, with some patients exhibiting swift and sustained responses. researchgate.net This suggests that HIF-2α inhibition is a viable therapeutic strategy for this larger patient population as well.

VHL-Mutated ccRCC

Pancreatic Neuroendocrine Tumors (pNET)

Pancreatic neuroendocrine tumors (pNETs) can arise as a component of von Hippel-Lindau (VHL) disease, an inherited disorder caused by germline mutations in the VHL gene. nih.govjnccn.org In the context of VHL disease, the inactivation of the VHL protein leads to the accumulation of HIF-α subunits, which drives the development of various tumors, including pNETs. nih.govjnccn.org HIF-2α has been identified as a key oncogenic driver in these tumors. endocrine-abstracts.org

The HIF-2α inhibitor belzutifan has shown significant efficacy in treating VHL-associated pNETs. biospace.com In a clinical study involving patients with VHL disease, a high percentage of those with pNETs experienced an objective radiographic response to belzutifan treatment. jnccn.org This demonstrates the therapeutic potential of targeting the HIF-2α pathway in this specific type of neuroendocrine tumor. The success in VHL-associated pNETs has prompted further investigation into the role of HIF-2α and the potential of its inhibitors in sporadic pNETs as well. endocrine-abstracts.org

Central Nervous System Hemangioblastomas (CNS HBs)

Central nervous system hemangioblastomas (CNS HBs) are benign, highly vascular tumors that can occur sporadically or as a manifestation of von Hippel-Lindau (VHL) disease. nih.gov The development of these tumors is strongly linked to the VHL/HIF-2α signaling pathway. nih.gov In patients with VHL disease, the inherited mutation in the VHL gene leads to the stabilization of HIFs, promoting tumor growth. nih.gov Overexpression of both HIF-1α and HIF-2α has been observed in hemangioblastomas from VHL patients. nih.gov

The HIF-2α inhibitor belzutifan has been approved for the treatment of VHL disease-associated CNS hemangioblastomas. merck.comresearchgate.net Clinical trial data has shown that a significant majority of patients with VHL-associated CNS hemangioblastomas treated with belzutifan experienced a reduction in tumor size. merck.com This highlights the critical role of HIF-2α in the pathogenesis of these tumors and the efficacy of targeting this pathway for their treatment.

Other HIF-2α Driven Tumors

Beyond the well-established roles in clear cell renal cell carcinoma, pancreatic neuroendocrine tumors, and central nervous system hemangioblastomas, HIF-2α is implicated as an oncogenic driver in a variety of other solid tumors. mdpi.comnih.gov Elevated HIF-2α expression has been associated with poor prognosis and tumor progression in several cancer types, including neuroblastoma, glioblastoma, and certain lung cancers. aacrjournals.orgaacrjournals.org

In neuroblastoma, high levels of HIF-2α, but not HIF-1α, are associated with advanced disease and poor outcomes. aacrjournals.org Similarly, in non-small cell lung cancer, high HIF-2α expression has been linked to increased tumor angiogenesis and poor prognosis. spandidos-publications.com The role of HIF-2α in promoting a stem cell-like phenotype in some cancers further underscores its importance as a therapeutic target. aacrjournals.org While research into HIF-2α inhibitors for these other tumor types is in earlier stages compared to ccRCC, the underlying biological rationale suggests a broad potential for this class of drugs in oncology. nih.govspandidos-publications.com

Insufficient Research Data on HIF-2alpha-IN-1 for Specified Therapeutic Applications

Following a comprehensive search of publicly available scientific literature and databases, there is insufficient specific research data to generate a detailed article on the therapeutic applications of the chemical compound this compound for the outlined conditions.

Extensive searches were conducted using both the compound name "this compound" and its associated CAS number, 1799948-06-3, in conjunction with the specified medical conditions: neuroblastoma, pheochromocytoma and paraganglioma, hepatocellular carcinoma (HCC), retinal ischemia and angiogenesis, and polycythemia.

The search results indicate that while this compound is cataloged as a potent inhibitor of Hypoxia-Inducible Factor-2 alpha (HIF-2α), specific preclinical or clinical research detailing its efficacy, mechanism of action, or any related findings in the context of the requested diseases is not available in the public domain. Information is largely limited to entries in chemical supplier catalogs.

A singular, isolated finding identified this compound as an inducer of ROS-dependent cytotoxicity in human hepatocellular carcinoma cells in vitro. However, this information is not substantial enough to construct a thorough and informative scientific article as per the detailed requirements of the prompt.

Due to the lack of specific, detailed research findings for this compound across the requested therapeutic areas, the generation of a scientifically accurate and comprehensive article that adheres strictly to the provided outline is not possible at this time. Further research on this specific compound is required before a detailed summary of its therapeutic applications can be compiled.

Mechanisms of Resistance to Hif 2α Inhibition

Intrinsic Resistance

Intrinsic, or primary, resistance refers to the inherent lack of sensitivity of a tumor to a specific drug before treatment initiation. nih.gov In the context of HIF-2α inhibition, a key factor determining intrinsic sensitivity appears to be the baseline expression level of HIF-2α itself.

Preliminary data from transcriptomic analyses of renal cell carcinoma (RCC) patient-derived xenografts (PDXs) and human tumors have revealed that tumors sensitive to the HIF-2α inhibitor PT2385 exhibit higher gene and protein expression of EPAS1 (the gene encoding HIF-2α) compared to resistant tumors. nih.gov This suggests that tumors with high HIF-2α expression are more dependent on this pathway for their growth and survival, making them more vulnerable to its inhibition. Conversely, tumors with lower baseline HIF-2α levels may be less dependent on this specific pathway and therefore intrinsically less responsive to HIF-2α inhibitors. nih.govmdpi.com This lower dependence might be due to the activation of other oncogenic pathways that drive tumor progression.

Another facet of intrinsic resistance can be the pre-existence of subclones carrying resistance mutations. For instance, the HIF-2α G323E mutation, a known mechanism of acquired resistance, may exist at a low frequency in a tumor before treatment. mdpi.com The therapeutic pressure from a HIF-2α inhibitor can then select for and expand this pre-existing resistant population, leading to rapid disease progression. nih.gov

Future Directions and Emerging Research of Hif 2alpha in 1

Development of Next-Generation HIF-2α Inhibitors

The clinical success of first-generation HIF-2α inhibitors has spurred the development of a new wave of more potent and selective molecules. The primary goals for these next-generation inhibitors are to improve upon the efficacy of existing drugs and to address mechanisms of resistance. Researchers are exploring novel chemical scaffolds and binding modes to achieve these objectives.

Several next-generation HIF-2α inhibitors are currently in various stages of preclinical and clinical development. These include compounds like DFF332 , NKT-2152 , BPI-452080 , and AB521 . mdpi.com For instance, DFF332 is being evaluated as a single agent and in combination therapies for advanced or relapsed clear cell RCC (ccRCC) and other malignancies with HIF-2α stabilizing mutations. mdpi.com Similarly, NKT-2152 has shown promising antitumor activity in heavily pretreated patients with advanced ccRCC. targetedonc.com BPI-452080 is a selective inhibitor that disrupts the dimerization of HIF-2α with its partner HIF-1β, leading to reduced transcription of hypoxia-responsive genes. mdpi.com Preclinical studies with AB521 have demonstrated a dose-dependent reduction in tumor size in RCC xenograft models. mdpi.com A key focus for some of these newer agents is their potential to overcome resistance mutations that have been identified in patients treated with earlier HIF-2α inhibitors. nih.gov The development of these novel agents is anticipated to expand the arsenal (B13267) of HIF-2α targeted therapies in the coming years. mdpi.com

| Compound | Mechanism of Action | Developmental Stage (Selected Trials) |

| DFF332 | HIF-2α inhibitor | Phase I (NCT04895748) mdpi.com |

| NKT-2152 | Oral HIF-2α inhibitor | Phase I/II (NCT05119335) mdpi.comtargetedonc.com |

| BPI-452080 | Selective HIF-2α inhibitor preventing dimerization with HIF-1β | Phase I (NCT05843305) mdpi.com |

| AB521 | HIF-2α inhibitor disrupting binding to HIF-1β | Preclinical/Phase I mdpi.com |

Strategies to Overcome Resistance

As with many targeted therapies, the emergence of resistance is a significant clinical challenge for HIF-2α inhibitors. mdpi.com Understanding the molecular basis of resistance is crucial for developing effective strategies to counteract it.

Novel Combination Approaches

A primary strategy to combat resistance and enhance therapeutic efficacy is the use of combination therapies. By targeting multiple oncogenic pathways simultaneously, combination approaches can potentially prevent or delay the development of resistance. Several clinical trials are investigating the combination of HIF-2α inhibitors with other classes of anti-cancer drugs.

Preclinical studies have shown synergistic anti-tumor effects when combining a HIF-2α inhibitor like PT2399 with a CDK4/6 inhibitor in ccRCC models. mdpi.com This has provided a strong rationale for clinical trials investigating belzutifan (B610325) in combination with CDK4/6 inhibitors. mdpi.com

Other promising combinations include pairing HIF-2α inhibitors with tyrosine kinase inhibitors (TKIs) and immune checkpoint inhibitors (ICIs). For example, the combination of belzutifan with cabozantinib (B823) , a TKI, has shown manageable toxicity in a first-line setting for metastatic RCC (mRCC). mdpi.com There is also a strong biological rationale for combining HIF-2α inhibitors with ICIs, as HIF-2α inhibition may modulate the tumor microenvironment to be more favorable for an anti-tumor immune response. mdpi.com Triplet combinations, such as a HIF-2α inhibitor plus a VEGF/IO combination like lenvatinib and pembrolizumab , are also being tested. onclive.com

| Combination Strategy | Rationale | Example Compounds |

| HIF-2α inhibitor + CDK4/6 inhibitor | Synergistic anti-tumor effects by targeting cell cycle progression and HIF-2α pathway. mdpi.com | Belzutifan + Palbociclib (B1678290) mdpi.com |

| HIF-2α inhibitor + Tyrosine Kinase Inhibitor (TKI) | Dual targeting of angiogenesis and tumor cell proliferation. mdpi.com | Belzutifan + Cabozantinib mdpi.com |

| HIF-2α inhibitor + Immune Checkpoint Inhibitor (ICI) | Enhance anti-tumor immunity by modulating the tumor microenvironment. mdpi.com | Belzutifan + Pembrolizumab mdpi.com |

| Triplet Therapy (HIF-2α inhibitor + TKI + ICI) | Comprehensive blockade of multiple key cancer pathways. onclive.com | Belzutifan + Lenvatinib + Pembrolizumab onclive.com |

Targeting Resistance Mechanisms

Intrinsic and acquired resistance to HIF-2α inhibitors can be driven by specific genetic alterations. nih.gov One of the well-characterized mechanisms of acquired resistance is the emergence of mutations in the EPAS1 gene, which encodes HIF-2α. mdpi.com A specific mutation, G323E, located in the drug-binding pocket of HIF-2α, has been shown to prevent the inhibitory activity of belzutifan analogs. mdpi.comresearchgate.net Another identified resistance mechanism involves mutations in the HIF-2α binding partner, ARNT. nih.gov

Future research is focused on developing next-generation HIF-2α inhibitors that can effectively target these "gatekeeper" mutations. nih.gov Additionally, understanding other resistance pathways, such as the potential upregulation of HIF-1α, is critical for designing effective counter-strategies. mdpi.com In some preclinical models, resistance to HIF-2α inhibition was associated with lower HIF-2α levels but higher expression of HIF-1α, suggesting a potential compensatory mechanism. mdpi.com

Exploration in New Therapeutic Areas

While the initial success of HIF-2α inhibitors has been most prominent in VHL-associated RCC, the role of HIF-2α in the pathogenesis of other cancers is an active area of investigation. nih.gov The aberrant activation of the HIF pathway is not limited to RCC, and there is a strong rationale for exploring the efficacy of HIF-2α inhibitors in other tumor types.

Clinical trials have already demonstrated the activity of belzutifan in other VHL-disease associated tumors, including pancreatic neuroendocrine tumors and central nervous system hemangioblastomas. nih.govoup.com There is also emerging evidence suggesting that HIF-2α may be a viable therapeutic target in other malignancies such as pheochromocytomas, paragangliomas, and certain types of breast cancer. mdpi.comnih.gov The expansion of HIF-2α inhibitors into these new therapeutic areas holds the potential to address unmet medical needs for patients with these cancers.

Biomarker Identification for Patient Selection and Treatment Response

To optimize the clinical use of HIF-2α inhibitors, it is essential to identify predictive biomarkers that can help select patients who are most likely to benefit from these therapies and to monitor their response to treatment. onclive.com

The presence of a germline mutation in the VHL gene is a well-established biomarker for sensitivity to HIF-2α inhibitors. nih.gov However, research is ongoing to identify other biomarkers that can guide treatment decisions. For instance, studies are exploring whether specific types of VHL mutations correlate with the degree of response to HIF-2α inhibition. nih.gov

Beyond VHL mutations, researchers are investigating other potential biomarkers. This includes looking for mutations in other genes that lead to HIF-2α stabilization, such as those in the tricarboxylic acid (TCA) cycle genes (e.g., SDHA/B/C/D, FH). nih.gov In metastatic colorectal cancer, the expression of hERG1 and the active form of HIF-2α have been associated with a positive response to bevacizumab, suggesting a potential role for HIF-2α as a biomarker in other contexts as well. nih.gov Furthermore, emerging tools like gene expression signatures and the measurement of circulating biomarkers, such as serum levels of Kidney Injury Molecule-1 (KIM-1), are being evaluated for their prognostic and predictive value. onclive.comurotoday.com

Investigation of the Role of HIF-2α in Tumor Microenvironment

The tumor microenvironment (TME) is a complex ecosystem of cancer cells, immune cells, stromal cells, and blood vessels that plays a critical role in tumor progression, metastasis, and response to therapy. nih.gov HIF-2α is a key regulator of the TME, influencing various aspects of its composition and function. nih.gov

HIF-2α drives angiogenesis, the formation of new blood vessels, in part by upregulating the expression of vascular endothelial growth factor (VEGF). spandidos-publications.com This pro-angiogenic activity is a hallmark of many tumors. spandidos-publications.com Beyond its role in angiogenesis, HIF-2α also has a profound impact on the immune landscape within the TME. Hypoxia and HIF-2α expression can lead to the suppression of anti-tumor immune cells. jci.org Tumor-associated macrophages (TAMs), which are often associated with a poor prognosis, can accumulate in hypoxic regions of tumors, and their function is influenced by HIF-2α. mdpi.com

Understanding the intricate ways in which HIF-2α shapes the TME is crucial for developing more effective cancer therapies. By targeting HIF-2α, it may be possible to not only directly inhibit tumor cell growth but also to remodel the TME to be less hospitable for the tumor and more responsive to other treatments, such as immunotherapy. nih.gov

Tumor-Associated Macrophages (TAMs)

HIF-2α is a critical transcription factor in tumor-associated macrophages (TAMs), often driving a pro-tumoral, immunosuppressive phenotype. nih.govoup.com Inhibition of HIF-2α is being investigated as a strategy to reprogram these cells and alleviate their tumor-promoting functions.

Research using the specific HIF-2α inhibitor PT2385 in a mouse glioma model demonstrated that targeting HIF-2α can significantly reshape the immune landscape. nih.govresearchgate.netresearchgate.net Administration of the inhibitor led to a decrease in the proportion of pro-tumoral macrophages while increasing the presence of microglia. nih.gov Furthermore, this inhibition prompted a transcriptional shift in the remaining TAMs toward an anti-tumoral profile. nih.govresearchgate.netresearchgate.net In vitro studies confirmed these findings, showing that the deletion of HIF-2α in microglia hinders their polarization toward a pro-tumoral M2-like state. nih.govresearchgate.net

Studies on myeloid-specific HIF-2α deletion have shown varied but significant effects depending on the cancer type. In models of hepatocellular and colon carcinoma, HIF-2α deficiency in myeloid cells led to reduced TAM infiltration and slower tumor progression. mdpi.com In a Lewis lung carcinoma model, HIF-2α inhibition significantly reduced the expression of the macrophage marker Mrc1. researchgate.net Conversely, in certain breast cancer models, macrophage-specific HIF-2α has been shown to drive the expression of the tumor suppressor SPINT1, suggesting a context-dependent, anti-tumor role. frontiersin.org This highlights the complexity of targeting HIF-2α in TAMs, where its function can be influenced by the specific tumor microenvironment. frontiersin.org

The mechanism often involves the regulation of key chemokines and their receptors. For instance, HIF-2α has been shown to regulate the expression of M-CSFR and CXCR4, receptors crucial for macrophage migration and recruitment to the tumor site. aai.org By inhibiting HIF-2α, compounds like HIF-2alpha-IN-1 can potentially disrupt these signaling axes, reducing the infiltration of immunosuppressive macrophages into the tumor.

| Model System | HIF-2α Inhibitor/Model | Key Finding on TAMs | Reference |

|---|---|---|---|

| Mouse Glioma (GL261) | PT2385 | Reduced pro-tumoral macrophages, increased microglia, and shifted TAMs to an anti-tumoral profile. | nih.gov |

| Mouse Microglia (in vitro) | HIF-2α Deletion | Impeded polarization towards a pro-tumoral M2-like phenotype. | nih.gov |

| Lewis Lung Carcinoma | HIF-2α Inhibition | Reduced whole tumor Mrc1 (macrophage marker) mRNA expression. | researchgate.net |

| Hepatocellular & Colon Carcinoma | Myeloid HIF-2α Deletion | Decreased TAM infiltration and reduced tumor progression. | mdpi.com |

Endothelial Cells

HIF-2α plays a pivotal, albeit complex, role in regulating endothelial cell (EC) function and tumor angiogenesis. nih.govnih.gov Consequently, inhibiting its activity is a key area of research for disrupting tumor vasculature.

Genetic studies involving the specific deletion of HIF-2α in endothelial cells have provided significant insights. In mouse models, EC-specific HIF-2α deletion resulted in defective tumor angiogenesis, characterized by increased tumor hypoxia and apoptosis. nih.gov These vessels showed aberrant ultrastructure and increased permeability. nih.gov At a molecular level, HIF-2α-deficient endothelial cells exhibit reduced adhesion to extracellular matrix proteins and decreased expression of critical genes involved in angiogenesis and vascular remodeling, including fibronectin, various integrins, angiopoietin 2 (Ang2), and Delta-like ligand 4 (Dll4). nih.govnih.gov

Interestingly, the role of HIF-2α can be context-dependent, particularly regarding the duration of hypoxia. In studies with human microvascular endothelial cells (hMVECs), prolonged hypoxia (14 days) inhibited the cells' ability to form sprouts. plos.org Silencing HIF-2α with siRNA partially restored this sprouting ability, suggesting that under conditions of chronic hypoxia, HIF-2α may act to restrain angiogenesis. plos.org This contrasts with its more established role in promoting vessel remodeling and maturation in other settings. plos.org These findings suggest that HIF-2α inhibition could have dual effects: preventing the formation of new tumor vessels and potentially normalizing the function of existing ones under specific hypoxic conditions.

| Model System | Experimental Approach | Key Finding on Endothelial Cells | Reference |

|---|---|---|---|

| Mouse Tumor Xenografts | Endothelial Cell-specific HIF-2α Deletion | Defective tumor angiogenesis, increased tumor hypoxia and apoptosis. | nih.gov |

| Immortalized Mouse ECs | HIF-2α Deletion | Decreased adhesion and reduced expression of fibronectin, integrins, Ang2, and Dll4. | nih.govnih.gov |

| Human Microvascular ECs | HIF-2α Silencing (siRNA) | Partially restored endothelial sprouting that was inhibited by prolonged hypoxia. | plos.org |

Integration with Other Therapeutic Modalities (e.g., Radiotherapy, Chemotherapy)

A significant area of emerging research is the combination of HIF-2α inhibitors with standard cancer therapies like radiotherapy and chemotherapy to overcome treatment resistance.

Radiotherapy: Tumor hypoxia is a well-established cause of resistance to radiotherapy. Preclinical studies have consistently shown that elevated HIF-2α expression is linked to increased radioresistance, while its inhibition sensitizes tumor cells to radiation. nih.govuzh.ch In non-small cell lung cancer models, HIF-2α inhibition was found to enhance radiation sensitivity by promoting p53 pathway activity and subsequent tumor cell death. nih.gov Furthermore, in head and neck squamous cell carcinoma (HNSCC), resistance to combined EGFR inhibition and radiotherapy was associated with an induction of HIF-2α expression, suggesting that co-targeting HIF-2α is necessary to improve outcomes. mdpi.com These findings provide a strong rationale for clinical trials combining specific HIF-2α inhibitors like Belzutifan with radiotherapy, a strategy that is currently under consideration. uzh.chmdpi.com

Chemotherapy: HIF-2α inhibitors have shown significant promise when combined with chemotherapy, particularly with tyrosine kinase inhibitors (TKIs). The combination of the HIF-2α inhibitor Belzutifan with the TKI Cabozantinib has demonstrated durable anti-tumor activity in patients with both treatment-naïve and previously treated clear cell renal cell carcinoma (ccRCC). urologytimes.comnih.gov In a phase 2 trial, this combination yielded a confirmed objective response rate of 70% in treatment-naïve patients. nih.gov The combination of Belzutifan with Lenvatinib has also shown promising efficacy. onclive.com The rationale is that these agents target the same oncogenic pathway (VHL-HIF-VEGF) at different points, leading to a more comprehensive blockade. nih.gov Additionally, HIF-2α inhibition has been shown to reverse resistance to other chemotherapies; for example, it can restore sensitivity to paclitaxel (B517696) by suppressing cancer stemness. e-crt.org

| Combination Modality | HIF-2α Inhibitor | Key Finding | Cancer Model | Reference |

|---|---|---|---|---|

| Radiotherapy | Genetic Inhibition | Enhanced radiation sensitivity via the p53 pathway. | Lung Cancer Cells | nih.gov |

| Radiotherapy + EGFRi | Genetic Silencing | Overcame resistance associated with induced HIF-2α expression. | HNSCC | mdpi.com |

| Chemotherapy (Cabozantinib) | Belzutifan | 70% objective response rate in treatment-naïve patients. | Advanced ccRCC | nih.gov |

| Chemotherapy (Topotecan + Sunitinib) | MSC (HIF-2α inhibitor) | Resulted in 55% complete tumor regression. | ccRCC Xenografts | researchtrends.net |

| Immunotherapy (Nivolumab) | PT2385 | Combination was well-tolerated with a 22% objective response rate. | Advanced ccRCC | researchgate.net |

Q & A

Q. What distinguishes HIF-2alpha from HIF-1alpha in hypoxia signaling, and how does this impact experimental design for HIF-2alpha-IN-1 studies?

HIF-2alpha (EPAS1) and HIF-1alpha (HIF1A) are paralogs with overlapping but distinct roles. HIF-2alpha regulates erythropoietin (EPO) expression in murine liver under hypoxia, while HIF-1alpha drives glycolytic adaptation . For this compound studies, researchers should:

- Use isoform-specific assays (e.g., siRNA knockdown, CRISPR-Cas9) to confirm target selectivity.

- Validate findings in cell lines with differential HIF-alpha expression (e.g., Hep3B for HIF-2alpha, HeLa for HIF-1alpha).

- Monitor downstream targets (e.g., EPO for HIF-2alpha; VEGF for HIF-1alpha) to assess inhibitor specificity .

Q. What methodological considerations are critical for validating this compound’s mechanism of action in vitro?

- Hypoxia Mimetics : Use cobalt chloride (CoCl₂) or dimethyloxalylglycine (DMOG) to stabilize HIF-alpha subunits under normoxia.

- Oxygen Control : Maintain consistent O₂ levels (e.g., 1% O₂ hypoxia chambers) to avoid confounding effects .

- Dose-Response Curves : Include EC₅₀/IC₅₀ calculations and compare with known inhibitors (e.g., PT2399) to benchmark potency .

Q. How should researchers address contradictory data on HIF-2alpha’s role in tumorigenesis when using this compound?

Contradictions arise from tissue-specific HIF-2alpha functions. Mitigation strategies include:

- Contextual Models : Use organoid or patient-derived xenograft (PDX) models reflecting tumor heterogeneity.

- Meta-Analysis : Aggregate data from public repositories (e.g., TCGA) to identify subtype-specific responses .

Advanced Research Questions

Q. What experimental frameworks are recommended for assessing this compound’s efficacy in preclinical cancer models?

- Orthotopic Models : Implant tumor cells into organ-matched sites (e.g., renal carcinoma cells in murine kidneys) to mimic physiological hypoxia.

- Biomarker Integration : Measure circulating EPO, VEGF, and glucose uptake (via FDG-PET) to correlate target engagement with therapeutic outcomes .

- Resistance Studies : Perform long-term dosing to monitor acquired mutations (e.g., sequencing HIF2A alleles) .

Q. How can researchers optimize this compound dosing schedules to balance target inhibition and toxicity?

- Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling : Use serial blood/tissue sampling to link drug exposure to HIF-2alpha suppression.

- Toxicity Profiling : Monitor erythrocytosis (HIF-2alpha inhibition reduces EPO) and hepatic enzymes (drug metabolism-related toxicity) .

Q. What statistical approaches are suitable for analyzing high-throughput data from this compound transcriptomic studies?

- Pathway Enrichment : Apply Gene Set Enrichment Analysis (GSEA) to prioritize hypoxia-related pathways (e.g., Hallmark Hypoxia).

- Machine Learning : Use unsupervised clustering (e.g., t-SNE) to identify subpopulations with differential HIF-2alpha dependency .

Methodological Guidance for Data Reproducibility

Q. What protocols ensure reproducibility in this compound cell-based assays?

- Replicates : Perform ≥3 biological replicates with independent cell passages.

- Control Standards : Include reference compounds (e.g., PT2399) and normoxic/hypoxic controls in every experiment .

- Data Transparency : Publish raw data (e.g., Western blot densitometry) in supplementary materials .

Q. How should conflicting results between this compound and older HIF inhibitors (e.g., digoxin) be interpreted?

- Mechanistic Clarity : Compare binding modes (e.g., molecular docking studies) to explain efficacy differences.

- Off-Target Screening : Use proteome-wide profiling (e.g., kinome assays) to identify non-HIF targets .

Ethical and Reporting Standards

Q. What ethical guidelines apply to in vivo studies involving this compound?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.